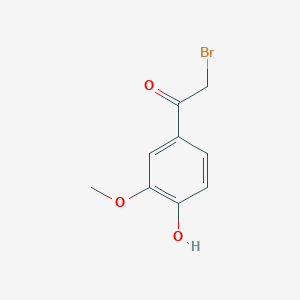

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTPFVAZAREICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543314 | |

| Record name | 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69638-06-8 | |

| Record name | 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

CAS Number: 69638-06-8

This guide provides a comprehensive technical overview of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and critical applications, with a focus on the scientific rationale behind its use.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound, also known as α-bromoacetovanillone, is an aromatic ketone that serves as a pivotal precursor in the synthesis of various pharmaceutical agents. Its structure, featuring an α-bromoketone moiety, a hydroxyl group, and a methoxy group on a benzene ring, provides a unique combination of reactive sites. This strategic arrangement of functional groups makes it an ideal starting material for constructing the core structures of several classes of drugs, most notably beta-adrenergic receptor agonists and antagonists. The CAS number for this compound is 69638-06-8[1].

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 69638-06-8 | PubChem[1] |

| Molecular Formula | C₉H₉BrO₃ | PubChem[1] |

| Molecular Weight | 245.07 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | COC1=C(C=CC(=C1)C(=O)CBr)O | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Characterization of this compound is typically achieved through standard spectroscopic techniques. While a publicly available spectrum for this specific compound is not readily found, the ¹H NMR spectrum of the closely related compound, 2-bromo-1-(4-methoxyphenyl)ethanone, provides valuable insight into the expected signals[2][3][4]. The key distinguishing features would be the aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, a singlet for the methoxy group protons, a singlet for the hydroxyl proton, and a characteristic singlet for the two protons of the bromomethyl group (CH₂Br) typically found around 4.4-4.5 ppm[2][4]. Infrared (IR) spectroscopy would be expected to show characteristic peaks for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and carbon-bromine (C-Br stretch) functional groups[5].

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the selective α-bromination of its precursor, 4'-hydroxy-3'-methoxyacetophenone (acetovanillone). The hydroxyl and methoxy groups on the aromatic ring are electron-donating and thus activate the ring towards electrophilic substitution. Therefore, careful control of reaction conditions is crucial to favor bromination at the α-carbon of the ketone over aromatic bromination[6].

Causality in Synthetic Protocol Selection

The choice of brominating agent and reaction conditions is critical for achieving high yields of the desired α-bromo ketone. Direct bromination with elemental bromine (Br₂) in a suitable solvent is a common approach. The presence of an acid catalyst can facilitate the reaction. Protecting the phenolic hydroxyl group may be necessary under certain conditions to prevent side reactions on the aromatic ring[6]. An alternative approach that can offer milder conditions and improved selectivity is the use of cupric bromide (CuBr₂)[2][4].

Representative Experimental Protocol

The following is a representative, self-validating protocol for the α-bromination of a substituted acetophenone, adapted from established procedures for similar substrates[2][4][7].

Objective: To synthesize this compound via α-bromination of 4'-hydroxy-3'-methoxyacetophenone.

Materials:

-

4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone)

-

Cupric Bromide (CuBr₂)

-

Ethyl Acetate

-

Chloroform

-

Deionized Water

-

Magnesium Sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4'-hydroxy-3'-methoxyacetophenone in a mixture of chloroform and ethyl acetate.

-

Add 1.5 to 2.0 equivalents of cupric bromide to the solution.

-

Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the copper(I) bromide precipitate.

-

Wash the filtrate with deionized water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The expected spectroscopic data should be consistent with the structure of the target compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those targeting the adrenergic system. The α-bromo ketone functionality is a potent electrophile, readily undergoing nucleophilic substitution with amines to form α-amino ketones. This reaction is a cornerstone in the synthesis of many β-agonist and β-blocker drugs.

Synthesis of β-Adrenergic Receptor Agonists

β₂-Adrenergic receptor agonists are a class of drugs used to treat asthma and chronic obstructive pulmonary disease (COPD) by inducing bronchodilation[8]. The synthesis of many of these drugs involves the reaction of a substituted α-bromoacetophenone with a suitable amine, followed by reduction of the ketone. For example, the general structure of many β-agonists features a phenylethanolamine core, which can be efficiently constructed using intermediates like the title compound.

Caption: General synthetic pathway to β-adrenergic agonists.

The β₂-Adrenergic Receptor Signaling Pathway

Upon binding of an agonist, the β₂-adrenergic receptor, a G-protein-coupled receptor (GPCR), activates a downstream signaling cascade[9][10]. This ultimately leads to smooth muscle relaxation and bronchodilation. A simplified representation of this pathway is illustrated below.

Caption: Simplified β₂-adrenergic receptor signaling pathway.

Safety and Handling

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

-

Spill Response: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of it as hazardous waste.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its specific arrangement of functional groups allows for the efficient synthesis of a range of bioactive molecules, particularly those targeting the adrenergic system. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in drug discovery and development.

References

-

Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

-

Zhang, J., Zhuang, L.-h., & Wang, G.-w. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]

-

Bansal, R. K., & Singh, J. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79(5), 468-470. [Link]

-

Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate. [Link]

-

Ma, G., Patrick, B. O., Hu, T. Q., & James, B. R. (2003). 4'-Hydroxy-3'-methoxyacetophenone (acetovanillone). ResearchGate. [Link]

-

Zhang, J., Zhuang, L.-h., & Wang, G.-w. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. [Link]

-

Ma, G., Patrick, B. O., Hu, T. Q., & James, B. R. (2003). 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone). Acta Crystallographica Section E: Crystallographic Communications, 59(5), o579-o580. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. PubChem. Retrieved January 26, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

-

Lefkowitz, R. J., Cotecchia, S., Samama, P., & Costa, T. (1993). Novel beta 2-adrenergic receptor signaling pathways. PubMed. [Link]

-

Patel, M., & Shah, S. (2025, December 13). Beta2-Receptor Agonists and Antagonists. StatPearls. [Link]

-

Kaiser, C., et al. (1975). Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position. PubMed. [Link]

-

Clinical Pharmacogenetics Implementation Consortium. (n.d.). Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. Retrieved January 26, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

-

ResearchGate. (n.d.). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. [Link]

-

Med simplified. (2016, March 31). Mechanism of action of Beta 2 agonist [Video]. YouTube. [Link]

-

Lincoln Public Schools. (n.d.). Safety Data Sheet (SDS) o-Nitrobenzaldehyde. [Link]

-

Alexis, A., & Jones, A. (2025, November 7). Beta2-Agonists. StatPearls. [Link]

-

Nguyen, T. A., et al. (2020). Controlling the regioselectivity of the bromolactonization reaction in HFIP. PMC. [Link]

Sources

- 1. 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | C9H9BrO3 | CID 13542258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4'-methoxyacetophenone(2632-13-5) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]

- 6. zenodo.org [zenodo.org]

- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. fishersci.com [fishersci.com]

"2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" physical properties

Topic: 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Physicochemical Profile, Synthetic Protocols, and Pharmacophore Utility[1][2]

Executive Summary

This compound (CAS: 18497-69-3), often referred to as

Chemical Identity & Physicochemical Profile

This section consolidates the core physical data required for identification and quality control.[1]

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | This compound |

| Common Synonyms | |

| CAS Number | 18497-69-3 (Primary); 69638-06-8 (Related salt/isomer forms) |

| Molecular Formula | |

| Molecular Weight | 245.07 g/mol |

| SMILES | COc1cc(C(=O)CBr)ccc1O |

Physical Properties

| Property | Value / Description | Notes |

| Appearance | Off-white to beige crystalline powder | Darkens upon oxidation/light exposure.[1] |

| Melting Point | 160 – 164 °C | Higher than precursor acetovanillone (115 °C) due to increased polarity and packing.[1] |

| Solubility | Soluble: DMSO, DMF, Acetone, Ethyl AcetateInsoluble: Water, Hexane | Hydrolysis occurs slowly in aqueous buffers. |

| Stability | Hygroscopic; Light-sensitive | Store under inert gas (Argon/Nitrogen) at 2-8°C. |

| pKa | ~7.4 (Phenolic -OH) | Estimated; relevant for coupling reactions under basic conditions.[1] |

Synthetic Pathways & Mechanism[1][7]

The synthesis of

Primary Synthesis Protocol: Copper(II) Bromide Bromination

The use of Copper(II) bromide (

Reagents:

-

Acetovanillone (4'-Hydroxy-3'-methoxyacetophenone)[1]

-

Copper(II) Bromide (

)[1] -

Solvent: Ethyl Acetate (EtOAc) or Chloroform (

)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of acetovanillone in 50 mL of refluxing Ethyl Acetate.

-

Addition: Add 20 mmol (2 equiv.) of finely powdered

to the hot solution. -

Reflux: Heat the heterogeneous mixture at reflux for 2–4 hours. The green

will turn to white/off-white -

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product is less polar than the starting material.[1]

-

Work-up: Filter off the solid copper(I) bromide while hot.

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from benzene or ethanol/hexane to yield light beige needles.[1]

Mechanistic Pathway Visualization

Figure 1: Selective alpha-bromination pathway using Copper(II) Bromide, avoiding aromatic substitution.[1]

Reactivity & Applications in Drug Design

This compound acts as a "linchpin" in medicinal chemistry due to the reactivity of the

Key Reaction Classes

-

Hantzsch Thiazole Synthesis: Reaction with thioamides (e.g., thiourea) yields 2-aminothiazoles, a common scaffold in kinase inhibitors.[1]

-

Adrenergic Agonist Synthesis: Reaction with primary amines (e.g., isopropylamine, t-butylamine) followed by ketone reduction yields

-amino alcohols (phenylethanolamine backbone).[1] -

Lignin Model Synthesis: Used to synthesize

-O-4 ether linkage models to study lignin depolymerization.[1]

Pharmacophore Generation Workflow

Figure 2: Divergent synthetic utility of the alpha-bromo ketone scaffold in generating bioactive heterocycles and pharmacophores.

Handling, Stability & Safety (HSE)

CRITICAL WARNING:

Safety Protocols

-

Lachrymator: This compound causes severe eye and respiratory irritation.[1] All weighing and transfer operations must be performed inside a functioning fume hood.[1]

-

Skin Contact: It is a potent skin irritant and potential sensitizer.[1] Double-gloving (Nitrile) is recommended.[1]

-

Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to neutralize the alkylating capability before cleanup.[1]

Storage & Stability

-

Decomposition: The compound degrades via dehydrobromination or oxidative coupling if exposed to light and moisture.[1]

-

Storage: Amber glass vials, sealed under Argon, stored at 4°C.

-

Shelf Life: Approximately 6–12 months if stored correctly.[1] If the powder turns dark brown or sticky, it has degraded significantly and should be recrystallized.

Analytical Characterization

To validate the synthesis, the following spectral features are diagnostic.

Proton NMR ( -NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment |

| 9.80 | Broad Singlet | 1H | Phenolic -OH |

| 7.50 – 7.60 | Multiplet | 2H | Aromatic (H-2, H-6) |

| 6.95 | Doublet | 1H | Aromatic (H-5) |

| 4.40 | Singlet | 2H | |

| 3.95 | Singlet | 3H | Methoxy ( |

Note: The methylene singlet at ~4.40 ppm is the key indicator of successful bromination. If a multiplet or doublet appears here, it indicates incomplete reaction or ring bromination.

Infrared Spectroscopy (FT-IR)

-

Carbonyl (

): ~1670–1680 -

Hydroxyl (

): Broad band at 3200–3400 -

C-Br Stretch: ~600–700

.[1]

References

-

PubChem. (2024).[1] 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one (Compound Summary). National Library of Medicine.[1] [Link][1]

-

King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[1] The Journal of Organic Chemistry, 29(12), 3459–3461. [Link]

-

Zhang, J., Zhuang, L., & Wang, G. (2009).[2] 2-Bromo-1-(4-methoxyphenyl)ethanone.[1][3][2] Acta Crystallographica Section E, 65(9), o2245. (Provided for structural comparison of the methoxy-analog). [Link]

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet:

-Bromoacetovanillone.[1] Merck KGaA.[1] (Refer to vendor SDS for specific handling data).

Sources

"2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" molecular weight

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Executive Summary

This compound (CAS: 69638-06-8), often referred to as

Part 1: Molecular Identity & Physicochemical Properties

The molecular weight of this compound is not merely a scalar value; it is a distinct isotopic signature essential for identification in high-throughput screening (HTS) and metabolic studies.

Molecular Weight Analysis

-

Monoisotopic Mass: 243.9735 Da (based on

) -

Average Molecular Weight: 245.07 g/mol

-

Isotopic Signature: The presence of a single bromine atom confers a characteristic 1:1 doublet in the mass spectrum (

and

Physicochemical Data Table

| Property | Value | Contextual Note |

| Formula | Core scaffold: Acetovanillone | |

| CAS Registry | 69638-06-8 | Specific to 4-OH, 3-OMe isomer |

| Appearance | Light brown to off-white solid | Color darkens upon oxidation/light exposure |

| Solubility | Soluble in DCM, EtOAc, MeOH | Poor solubility in water; hydrolyzes slowly |

| Reactivity | High (Alkylating Agent) | Susceptible to nucleophilic attack at |

Part 2: Synthetic Pathways & Methodology

The synthesis of this compound requires precise control to prevent poly-bromination or oxidation of the electron-rich phenolic ring. The protocol below utilizes copper(II) bromide (

Validated Synthetic Protocol

Objective: Selective

Reagents:

-

Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) [1]

-

Copper(II) Bromide (

) -

Solvent: Ethyl Acetate (EtOAc) / Chloroform (

) (1:1 v/v)

Step-by-Step Procedure:

-

Preparation: Dissolve 10 mmol of acetovanillone in 50 mL of

mixture in a 250 mL round-bottom flask equipped with a reflux condenser. -

Addition: Add 20 mmol (2 equivalents) of finely powdered

to the solution. The heterogeneous mixture will appear dark green/black. -

Reflux: Heat the mixture to vigorous reflux (approx. 70°C) for 3–5 hours. Monitor the disappearance of the starting ketone via TLC (30% EtOAc in Hexanes). The formation of

(white precipitate) indicates reaction progress. -

Filtration: Cool the reaction to room temperature. Filter off the copper(I) bromide byproduct through a Celite pad.

-

Workup: Wash the filtrate with cold water (

mL) to remove trace copper salts. Dry the organic phase over anhydrous -

Isolation: Concentrate the solvent in vacuo. Recrystallize the crude solid from ethanol/hexane to yield the target

-bromoketone.

Reaction Workflow Diagram

Figure 1: Selective bromination workflow using Copper(II) Bromide to minimize ring bromination.

Part 3: Applications in Drug Discovery

This molecule serves as a "linchpin" intermediate. Its primary utility lies in the synthesis of

Strategic Utility

-

Adrenergic Agonists: Precursor for synthesizing analogs of Normetanephrine and other catecholamine metabolites [2].

-

Lignin Model Compounds: Used to synthesize

-O-4 linked dimers to study lignin depolymerization mechanisms [3]. -

Benzofuran Synthesis: Reaction with phenols under basic conditions yields benzoylbenzofurans, relevant for anti-arrhythmic research [4].

Synthetic Utility Tree

Figure 2: Divergent synthetic pathways originating from the

Part 4: Safety & Handling

Hazard Classification:

-

Lachrymator: This compound is a potent tear gas agent. It causes severe eye and respiratory irritation.

-

Skin Corrosive: Direct contact can cause chemical burns and sensitization.

Handling Protocol:

-

Engineering Controls: All weighing and reactions must be performed inside a functioning fume hood.

-

PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate or sodium bisulfite to quench the alkylating capability before disposal.

References

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. Available at: [Link]

-

ResearchGate. (2022). Synthesis of alpha-bromoacetophenones and application in obtaining 2-benzoylbenzofurans. Available at: [Link]

Sources

"2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Characterization of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Introduction

This compound, also known as α-bromoacetovanillone, is a key synthetic intermediate derived from apocynin (4'-hydroxy-3'-methoxyacetophenone). Apocynin itself is a naturally occurring phenolic compound recognized for its anti-inflammatory and antioxidant properties, primarily through the inhibition of NADPH oxidase[1][2][3]. The bromination of apocynin at the α-carbon position creates a valuable electrophilic site, making it a versatile building block for the synthesis of novel derivatives with potential therapeutic applications, including anti-glioma agents[4].

This guide provides a comprehensive analysis of the spectral data for this compound. As a Senior Application Scientist, the objective is not merely to present data but to explain the underlying chemical principles that give rise to the observed spectral features. This document is intended for researchers and drug development professionals who require a thorough understanding of this molecule's structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Properties and Structure

A foundational understanding begins with the molecule's basic chemical properties and structure.

| Property | Value |

| IUPAC Name | This compound[5] |

| Synonyms | α-bromoacetovanillone, Apocynin bromide |

| CAS Number | 69638-06-8[5] |

| Molecular Formula | C₉H₉BrO₃[5] |

| Molecular Weight | 245.07 g/mol [5] |

The structural features—a substituted aromatic ring, a phenolic hydroxyl group, a methoxy group, and an α-brominated ketone—are all expected to give distinct and interpretable signals in various spectroscopic analyses.

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the methylene protons adjacent to the bromine, the methoxy protons, and the phenolic hydroxyl proton. The substitution pattern on the aromatic ring (protons at C2, C5, and C6) creates a coupled spin system.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenolic OH | ~5.9 - 6.2 | Singlet (broad) | 1H | Labile proton, chemical shift is concentration and solvent dependent. |

| H-6 | ~7.60 | Doublet (d) | 1H | Ortho to the electron-withdrawing carbonyl group, deshielded. |

| H-2 | ~7.58 | Doublet of doublets (dd) | 1H | Ortho to carbonyl and meta to hydroxyl, deshielded. |

| H-5 | ~7.00 | Doublet (d) | 1H | Ortho to the electron-donating hydroxyl group, shielded. |

| CH₂Br | ~4.40 | Singlet (s) | 2H | Methylene protons adjacent to two electron-withdrawing groups (carbonyl and bromine). |

| OCH₃ | ~3.95 | Singlet (s) | 3H | Standard chemical shift for an aryl methoxy group. |

Expertise & Causality:

-

The strong deshielding of the aromatic protons H-6 and H-2 is a direct consequence of the anisotropic effect and electron-withdrawing nature of the adjacent carbonyl group.

-

The singlet nature of the -CH₂Br signal is crucial. These two protons are chemically equivalent as there is free rotation around the C-C bond, and there are no adjacent protons to couple with.

-

The broadness of the phenolic -OH peak is due to chemical exchange with residual water or other protic species in the solvent. Its integration confirms the presence of a single hydroxyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C7) | ~190.5 | Ketonic carbonyl carbon, highly deshielded. |

| C-4 | ~152.0 | Aromatic carbon attached to the hydroxyl group. |

| C-3 | ~148.5 | Aromatic carbon attached to the methoxy group. |

| C-1 | ~127.0 | Aromatic carbon to which the acetyl group is attached. |

| C-6 | ~125.0 | Aromatic C-H. |

| C-2 | ~114.5 | Aromatic C-H. |

| C-5 | ~112.0 | Aromatic C-H. |

| OCH₃ (C9) | ~56.0 | Methoxy carbon. |

| CH₂Br (C8) | ~30.5 | Methylene carbon attached to bromine, deshielded by the halogen. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse angle.

-

Set a relaxation delay of 2-5 seconds to ensure full relaxation of protons.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled sequence (e.g., zgpg30).

-

A relaxation delay of 2 seconds is standard.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectrum using the TMS peak.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule.

Predicted IR Spectral Data (KBr Pellet)

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Significance |

| 3500 - 3200 | O-H stretch (phenolic) | Broad, Strong | Confirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding. |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Indicates the aromatic C-H bonds. |

| 2980 - 2850 | C-H stretch (aliphatic) | Medium-Weak | Corresponds to the methoxy and methylene C-H bonds. |

| ~1675 | C=O stretch (ketone) | Strong, Sharp | Diagnostic for the conjugated ketone carbonyl group. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring. |

| 1600 - 1450 | C=C stretch (aromatic) | Medium-Strong | Multiple bands confirming the presence of the benzene ring. |

| ~1270 | C-O stretch (aryl ether) | Strong | Characteristic of the Ar-O-CH₃ ether linkage. |

| ~650 | C-Br stretch | Medium-Weak | Indicates the presence of the carbon-bromine bond. |

Experimental Protocol: Acquiring an IR Spectrum (KBr Method)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the crystalline sample with ~100-150 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a translucent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet must be run first and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The most distinctive feature will be the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity (the M⁺ and M+2 peaks) due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).

| m/z Value | Ion | Rationale |

| 244 / 246 | [M]⁺ | Molecular Ion Peak. The two peaks of ~1:1 intensity ratio are definitive proof of a single bromine atom in the molecule. |

| 165 | [M - Br]⁺ | Loss of a bromine radical. |

| 151 | [C₈H₇O₂]⁺ | Acylium ion formed by α-cleavage (loss of •CH₂Br). This is often a very stable and abundant fragment for phenacyl halides. |

| 123 | [C₇H₇O]⁺ | Loss of carbon monoxide (CO) from the acylium ion at m/z 151. |

Trustworthiness through Self-Validation: The observation of the characteristic 1:1 isotopic pattern for the molecular ion and any bromine-containing fragments is a self-validating feature of the mass spectrum, providing high confidence in the elemental composition.

Fragmentation Pathway Diagram

Caption: Primary fragmentation pathways for this compound under EI-MS.

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and connectivity. IR spectroscopy provides unambiguous evidence of the key functional groups, notably the phenolic hydroxyl and the conjugated ketone. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as an unmistakable signature. This comprehensive spectral data set provides the necessary foundation for researchers using this compound in further synthetic applications.

References

-

AERU, University of Hertfordshire. (2024). 2-bromo-1-(4-hydroxyphenyl)ethanone. [Link]

-

PubChem. 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, E65, o2245. Available from ResearchGate. [Link]

-

Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. Royal Society of Chemistry. [Link]

-

NIST. (2025). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

PubChem. 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2011). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

-

Li, Y., et al. (2019). Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents. Molecules, 24(17), 3181. [Link]

-

PubMed Central. (2022). In vitro–in vivo assessments of apocynin-hybrid nanoparticle-based gel as an effective nanophytomedicine for treatment of rheumatoid arthritis. [Link]

-

Ximenes, V. F., et al. (2013). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. Molecules, 18(3), 2821-2839. [Link]

-

MDPI. (2024). Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model. [Link]

-

PubMed Central. (2020). In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study. [Link]

-

NIST. (2025). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

Sources

- 1. In vitro–in vivo assessments of apocynin-hybrid nanoparticle-based gel as an effective nanophytomedicine for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | C9H9BrO3 | CID 13542258 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of a Key Intermediate

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, a substituted acetophenone, serves as a crucial building block in synthetic organic chemistry. Its structural motifs, including a brominated acetyl group, a hydroxyl group, and a methoxy-substituted phenyl ring, make it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The solubility of this compound is a fundamental physicochemical property that dictates its handling, reaction conditions, purification strategies, and ultimately its utility in various synthetic pathways. An understanding of its solubility profile is paramount for optimizing reaction yields, ensuring homogeneity, and developing scalable synthetic routes. This guide provides a comprehensive overview of the predicted solubility of this compound, outlines a detailed protocol for its experimental determination, and discusses the implications of its solubility in a research and development context.

Physicochemical Properties: A Foundation for Solubility Prediction

A molecule's solubility is intrinsically linked to its structural and electronic features. The key physicochemical properties of this compound are summarized below, providing a basis for understanding its behavior in different solvent systems.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₉H₉BrO₃ | PubChem[1] |

| Molecular Weight | 245.07 g/mol | PubChem[1] |

| Appearance | Likely a solid at room temperature | General knowledge |

| Polar Surface Area | 46.5 Ų | PubChem[1] |

The presence of a hydroxyl (-OH) group and a methoxy (-OCH₃) group, both containing electronegative oxygen atoms, introduces polarity to the molecule. These groups are capable of forming hydrogen bonds, which is a key factor in determining solubility in protic solvents. Conversely, the phenyl ring and the bromine atom contribute to the molecule's nonpolar character. The interplay of these opposing features will govern its solubility profile.

Predicted Solubility Profile: A "Like Dissolves Like" Analysis

Water and Aqueous Buffers: Due to the presence of the polar hydroxyl and methoxy groups, some degree of solubility in water is expected. The hydroxyl group, in particular, can participate in hydrogen bonding with water molecules. However, the relatively large nonpolar surface area of the brominated phenyl ring will likely limit its aqueous solubility. The solubility in aqueous buffers may be pH-dependent. In basic solutions, the phenolic hydroxyl group can be deprotonated to form a more polar phenoxide ion, which would significantly increase its solubility in water.

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are anticipated to be good solvents for this compound.[3] These solvents have high dielectric constants and are polar enough to interact with the polar functional groups of the solute, while also being able to solvate the nonpolar portions of the molecule.

Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are also expected to be effective solvents. They can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the hydroxyl and methoxy groups of the compound.[4]

Nonpolar Solvents: Solvents such as hexanes, toluene, and diethyl ether are predicted to be poor solvents for this compound. The significant polarity imparted by the hydroxyl and methoxy groups will hinder its dissolution in these nonpolar environments.

The solubility of many organic compounds increases with temperature.[4] Therefore, heating the solvent may enhance the solubility of this compound.

Experimental Determination of Solubility: A Validating Protocol

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Safety Precautions:

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Based on the SDS for structurally similar compounds, the following precautions should be taken:

-

Corrosive Hazard: The compound may be corrosive and can cause severe skin burns and eye damage.[5][6]

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Ingestion: The compound may be harmful if swallowed.[6] Do not eat, drink, or smoke in the laboratory.[8]

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide, toluene)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Experimental Workflow Diagram:

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the settling of undissolved solids.

-

For a more complete separation, centrifuge the vials at a moderate speed to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring that no solid particles are transferred.

-

Dilute the supernatant with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound. A pre-established calibration curve is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

The resulting concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Implications in Research and Drug Development

A thorough understanding of the solubility of this compound has significant practical implications:

-

Reaction Optimization: The choice of solvent is critical for the success of a chemical reaction. A solvent in which the starting materials are sufficiently soluble will promote higher reaction rates and yields by ensuring a homogeneous reaction mixture.

-

Purification: Solubility data is essential for developing effective purification strategies, such as recrystallization. A suitable recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Formulation Development: In the context of drug development, if this compound or a derivative is intended for pharmaceutical use, its solubility in aqueous and physiologically relevant media is a critical determinant of its bioavailability. Poor aqueous solubility can be a major hurdle in the development of orally administered drugs.

Conclusion

While specific, experimentally determined solubility values for this compound are not widely published, a systematic analysis of its molecular structure allows for a reasoned prediction of its solubility profile. The presence of both polar and nonpolar functionalities suggests a preference for polar aprotic and protic organic solvents. Its solubility in aqueous media is likely to be limited but can be enhanced in basic conditions. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this important synthetic intermediate in various solvents, thereby enabling its effective and efficient use in research and development endeavors.

References

- Vertex AI Search. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone - Solubility of Things.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.

- Fisher Scientific. (2023, August 22). SAFETY DATA SHEET.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ECHEMI. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone SDS, 2491-38-5 Safety Data Sheets.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Methoxyacetophenone, 98%.

-

PubChem. (n.d.). 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. Retrieved January 30, 2026, from [Link]

- Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

Sources

- 1. 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | C9H9BrO3 | CID 13542258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.ie [fishersci.ie]

- 7. echemi.com [echemi.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Senior Application Scientist's Guide to the Stability and Storage of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Introduction: Understanding a Key Synthetic Intermediate

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (CAS No. 69638-06-8) is an α-bromo aromatic ketone of significant interest to the pharmaceutical and organic synthesis sectors.[1][2] Its bifunctional nature, possessing both a reactive α-bromo ketone moiety and a substituted phenolic ring, makes it a versatile precursor for a wide array of heterocyclic compounds and other complex molecular architectures. However, the very features that make this compound a valuable synthetic tool also render it susceptible to degradation if not handled and stored with the requisite scientific rigor.

This guide provides an in-depth analysis of the factors influencing the stability of this compound. It moves beyond mere procedural lists to explain the underlying chemical principles dictating its proper storage and handling. The protocols herein are designed as self-validating systems to ensure the long-term integrity of the material, safeguarding experimental outcomes and protecting the safety of laboratory personnel.

Physicochemical Profile and Intrinsic Reactivity

This compound is typically supplied as a white to off-white or light yellow crystalline solid.[3][4] Its stability is fundamentally governed by the interplay of its three key functional groups:

-

The α-Bromo Ketone: This is the most reactive site on the molecule. The electron-withdrawing carbonyl group increases the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. Furthermore, the bromine atom is a good leaving group, setting the stage for both substitution and elimination reactions. This functional group is also responsible for the compound's lachrymatory (tear-inducing) and irritant properties.

-

The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be abstracted by bases. The resulting phenoxide is a more electron-rich ring system, which can influence the reactivity of the rest of the molecule.

-

The Methoxy Group: This electron-donating group on the aromatic ring can influence the overall electronic properties and reactivity of the compound in various chemical transformations.

While the compound is generally stable under ambient conditions for short durations, such as during transport, its long-term integrity depends on controlling its environment to prevent degradation.[5]

Critical Factors Governing Compound Stability and Degradation Pathways

Understanding the specific environmental factors that can compromise the purity of this compound is paramount.

-

Temperature: Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating degradation. For α-bromo ketones, thermal stress can promote elimination reactions or other decomposition pathways. Therefore, refrigerated storage is not merely a suggestion but a necessity for preserving the compound.

-

Moisture: As a crystalline solid, the compound must be protected from atmospheric moisture.[3] Moisture can lead to hydrolysis of the reactive C-Br bond, although this is typically slow. More significantly, the presence of water can facilitate other degradation mechanisms and compromise the physical state of the powder.

-

Atmospheric Oxygen: While specific data on oxidative stability is limited, it is a best practice for complex organic intermediates to be stored under an inert atmosphere (e.g., nitrogen or argon).[6][7] This precautionary measure prevents potential long-term oxidative degradation, especially given the presence of an electron-rich phenolic ring.

-

Incompatible Materials (pH Sensitivity): This is arguably the most critical chemical factor.

-

Bases: α-Bromo ketones are highly sensitive to bases.[8] Even weak bases can abstract the α-proton, leading to a rapid E2 elimination of HBr and the formation of a highly reactive α,β-unsaturated ketone.[9] This degradation pathway not only consumes the starting material but introduces a reactive impurity that can lead to unwanted side reactions and polymerization.

-

Strong Oxidizing Agents: These should be avoided as they can react with the organic structure.[8]

-

Amines: Amines are nucleophiles and bases, and they will readily react with the compound, likely through nucleophilic substitution of the bromine atom.[8]

-

Validated Protocols for Storage and Handling

Adherence to validated protocols is essential for maintaining the chemical fidelity of this compound from receipt to final use.

Workflow for Compound Management

The following diagram outlines the critical decision points and handling steps for the compound's lifecycle within the laboratory.

Caption: Workflow for handling this compound.

Quantitative Storage Parameters

The following table summarizes the recommended storage conditions, grounded in the compound's chemical properties.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) [5][7] | Minimizes thermal degradation pathways, ensuring long-term stability. |

| Atmosphere | Inert Gas (Argon or Nitrogen) [6][7] | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation. Essential for long-term storage. |

| Container | Tightly-sealed, amber glass bottle | Prevents ingress of moisture and air.[8][10] Amber glass protects from potential photolytic degradation, a common concern for aromatic ketones. |

| Storage Location | Dry, well-ventilated, locked corrosive materials cabinet [8][10] | Ensures separation from incompatible materials (especially bases), prevents accidental access, and contains any potential vapors. |

Experimental Protocols

Protocol 3.1: Receipt and Initial Handling

-

Upon receipt, immediately transfer the package to a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is acceptable for solids handling, but check compatibility).

-

Carefully unpack the outer container. Visually inspect the primary container for any signs of damage or broken seals.

-

If the container is compromised, follow institutional spill procedures. Do not handle further.

-

If the container is intact, log the compound into the laboratory chemical inventory system, noting the date of receipt and manufacturer's lot number.

-

Affix a receiving date label to the bottle.

Protocol 3.2: Long-Term Storage (>1 Week)

-

Carefully open the container inside the fume hood.

-

Break the vacuum seal (if present) slowly.

-

Purge the headspace of the container with a gentle stream of dry argon or nitrogen for approximately 30-60 seconds. The goal is to displace the air, not to disturb the solid material.

-

Immediately and tightly reseal the container cap. Wrap the cap and neck junction with Parafilm® as an extra barrier against moisture ingress.

-

Place the sealed container in a designated, clearly labeled secondary container within a refrigerator (2-8°C) located in a locked and ventilated cabinet suitable for corrosive materials.[8]

Protocol 3.3: Aliquoting and Dispensing for Use

-

Allow the container to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. This critical step prevents condensation of atmospheric moisture onto the cold solid.

-

Perform all weighing and transfer operations within a chemical fume hood.

-

Use clean, dry spatulas and weighing vessels.

-

Work efficiently to minimize the time the primary container is open to the atmosphere.

-

After dispensing the required amount, re-purge the headspace with inert gas, reseal tightly, wrap with Parafilm®, and promptly return the container to its designated refrigerated storage location.

Hazard Management and Safety

The reactive nature of this compound necessitates strict adherence to safety protocols.

-

Primary Hazards:

-

Skin Corrosion/Irritation: The compound is corrosive and can cause skin burns.[8]

-

Serious Eye Damage: Contact with eyes can cause severe damage, potentially leading to blindness.[8]

-

Respiratory Irritation: Inhalation of the dust may cause respiratory irritation.[11]

-

Acute Oral Toxicity: The compound is classified as harmful if swallowed.[8]

-

-

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing.

-

Hand Protection: Wear chemical-resistant gloves.[4]

-

Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.

-

-

Handling Precautions:

-

Spill and Disposal:

Conclusion

This compound is an indispensable reagent whose utility is directly proportional to its purity. Its inherent reactivity as an α-bromo ketone demands a storage and handling strategy centered on the exclusion of heat, moisture, and chemical incompatibilities, particularly bases. By implementing the scientifically-grounded protocols detailed in this guide—specifically, refrigerated storage under an inert atmosphere in a tightly sealed container—researchers can ensure the compound's long-term stability. This diligence preserves the integrity of the material for reproducible experimental results and, most importantly, ensures a safe laboratory environment.

References

- 2-bromo-1-(4-methoxyphenyl)ethanone - Solubility of Things. Vertex AI Search.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Anant Pharmaceuticals Pvt. Ltd.

- 2-Bromo-1-(4-hydroxyphenyl)

- 2-BROMO-1-(5-FLUORO-2-METHOXYPHENYL)

- 1835-02-5|2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. BLDpharm.

- (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone.

- 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. PubChem.

- Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST WebBook.

- methoxyacetophenone (2-Bromo-1-(2-methoxyphenyl)ethanone). MedchemExpress.com.

- (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone.

- 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. PubChem.

- 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.

- 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5. ChemicalBook.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- 69638-06-8|this compound. BLDpharm.

Sources

- 1. 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | C9H9BrO3 | CID 13542258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 69638-06-8|this compound|BLD Pharm [bldpharm.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. echemi.com [echemi.com]

- 5. CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 6. 1835-02-5|2-Bromo-1-(3,4-dimethoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 7. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

- 11. 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone | C9H8Br2O2 | CID 2756849 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" material compatibility

An In-Depth Technical Guide to the Material Compatibility of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Executive Summary

This guide provides a comprehensive analysis of the material compatibility of this compound (CAS 69638-06-8), a key intermediate in pharmaceutical synthesis. The inherent reactivity of its core functional groups—the α-bromo ketone, the phenolic hydroxyl, and the methoxy-substituted aromatic ring—dictates stringent requirements for material selection in handling, storage, and processing. The primary compatibility risks stem from the compound's susceptibility to hydrolysis, which generates corrosive hydrobromic acid (HBr), and its incompatibility with bases, strong oxidizing agents, and certain metals. This document offers a detailed compatibility matrix, recommended protocols, and methodologies for ensuring product purity and operator safety.

Introduction: Understanding the Molecule's Reactivity

This compound, also known as α-bromoacetovanillone, is a bifunctional organic compound of significant interest. Its utility as a synthetic building block is derived from its reactive sites. However, these same sites present material compatibility challenges. An understanding of the molecule's chemical nature is paramount for its successful application.

The key structural features influencing its compatibility are:

-

α-Bromo Ketone: This is a highly reactive electrophilic center. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. Furthermore, in the presence of bases, the molecule can readily undergo E2 elimination to form an α,β-unsaturated ketone, a potential impurity.[1][2]

-

Phenolic Hydroxyl Group: This group imparts weak acidity and sensitivity to oxidation. It will react with bases, and its presence can influence the reactivity of the aromatic ring. Phenolic compounds require careful storage to prevent degradation from light and air.[3][4][5]

-

Potential for Hydrolysis: The most significant compatibility concern is the hydrolysis of the carbon-bromine bond. Traces of water can react with the compound, especially at elevated temperatures or in the presence of catalysts (like certain metals), to form hydrobromic acid (HBr). This byproduct is highly corrosive to many common construction materials.[6][7]

The following diagram illustrates the molecule and its primary reactive sites that dictate material compatibility.

Caption: Chemical structure and key reactive sites of this compound.

Material Compatibility Matrix

The following table provides a summary of material compatibility based on the known reactivity of α-bromo ketones, phenols, and halogenated organic compounds.[8][9][10] The ratings assume anhydrous conditions unless otherwise specified. The presence of water significantly increases the risk of corrosion for many metals.

| Material Class | Specific Material | Compatibility Rating | Rationale and Expert Insights |

| Glass & Ceramics | Borosilicate Glass 3.3 | Excellent | Highly inert to organic halides and weak acids. The preferred material for reaction vessels and long-term storage containers. Ensure containers have tight-fitting seals to prevent moisture ingress. |

| Glass-lined Steel | Excellent | Combines the inertness of glass with the structural integrity of steel. Ideal for pilot and production-scale reactors. | |

| Metals | Hastelloy C-276 | Good | High nickel-chromium-molybdenum content provides excellent resistance to a wide range of corrosive environments, including wet halogen compounds. Recommended for metallic components like valves, fittings, and agitators. |

| Tantalum | Excellent | Extremely inert, but high cost limits its use to critical components like rupture discs or thermocouple sheaths. | |

| Stainless Steel 316/316L | Fair to Poor | NOT RECOMMENDED FOR WET CONDITIONS. Susceptible to pitting and crevice corrosion from halide ions (Br-). Hydrolysis to HBr will lead to rapid corrosion.[6][11] May be suitable for brief handling of scrupulously dry material, but carries a high risk of metallic contamination. | |

| Stainless Steel 304 | Poor | Less resistant to halides than 316 SS. Should be avoided entirely. | |

| Aluminum | SEVERE RISK | Halogenated organic compounds can react violently with aluminum.[10] DO NOT USE. | |

| Copper, Brass, Zinc | SEVERE RISK | These materials are readily corroded by hydrobromic acid.[6] DO NOT USE. | |

| Plastics | Polytetrafluoroethylene (PTFE) | Excellent | Excellent chemical resistance. Ideal for liners, gaskets, seals, and tubing. |

| Perfluoroalkoxy (PFA) | Excellent | Similar to PTFE with better melt-processability. Suitable for tubing and vessel linings. | |

| Polypropylene (PP) | Fair | May show some absorption and swelling over long-term exposure. Suitable for short-term use, such as transfer tubing or single-use containers. Compatibility testing is recommended. | |

| Polyethylene (HDPE/LDPE) | Fair to Poor | Susceptible to attack by halogenated solvents. Not recommended for long-term storage. May be used for secondary containment. | |

| Polyvinyl Chloride (PVC) | Poor | Likely to be attacked and plasticizers leached. DO NOT USE. | |

| Elastomers | Perfluoroelastomer (FFKM, e.g., Kalrez®) | Excellent | Offers the broadest chemical resistance, similar to PTFE. The best choice for critical seals and O-rings where failure is not an option. |

| Fluoroelastomer (FKM, e.g., Viton®) | Good | Good resistance to halogenated compounds, but may swell with prolonged exposure. A cost-effective choice for less critical seals. | |

| Ethylene Propylene Diene Monomer (EPDM) | Poor | Not recommended for use with halogenated organic compounds. Significant swelling and degradation can be expected. | |

| Silicone | Poor | Rapidly swells and degrades upon contact with halogenated compounds. DO NOT USE. |

Incompatible Materials and Hazardous Reactions

Direct contact with certain substance classes can lead to rapid degradation of the product, the generation of hazardous byproducts, or violent reactions.

-

Bases (Strong and Weak): Caustics (e.g., NaOH, KOH), amines, and even weak bases like pyridine will promote the elimination of HBr to form α,β-unsaturated ketones.[2] This reaction is often exothermic.

-

Strong Oxidizing Agents: Reagents like nitric acid, perchlorates, and peroxides are incompatible with phenols and can lead to vigorous or explosive reactions.[6][8]

-

Moisture/Water: Reacts via hydrolysis to form corrosive hydrobromic acid (HBr). This is the most common cause of material failure and product contamination. The reaction is accelerated by heat and the presence of certain metals.

-

Active Metals: Alkali metals (e.g., sodium, potassium) and powdered aluminum can react violently with halogenated compounds.[10]

The diagram below illustrates potential degradation pathways resulting from incompatibilities.

Caption: Primary degradation pathways for the title compound when exposed to incompatible substances.

Recommended Handling and Storage Protocols

To maintain the integrity of this compound, strict adherence to the following protocols is essential.

-

Atmosphere: Always handle and store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent contact with moisture and atmospheric oxygen.

-

Temperature: Store in a refrigerated, controlled environment between 2-8°C.[12] Avoid temperature cycling and keep away from heat sources.

-

Containers: The primary storage container should be made of amber borosilicate glass with a PTFE-lined cap to protect from light and ensure an inert seal.

-

Dispensing: Use tools and equipment made from compatible materials for weighing and transfer, such as Hastelloy spatulas or glass utensils. Avoid stainless steel if possible, especially if the material's history is unknown.

-

Personal Protective Equipment (PPE): Due to the compound's corrosive nature, wear chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[13][14]

Experimental Protocol for Compatibility Assessment

This self-validating protocol allows researchers to test the compatibility of new materials (e.g., a new grade of tubing or a filter membrane) under their specific process conditions.

Objective: To determine if a material is compatible with this compound by monitoring for compound degradation and the generation of halide ions.

Methodology:

-

Material Preparation:

-

Cut a coupon of the test material with a known surface area (e.g., 1 cm x 1 cm).

-

Clean the coupon with a suitable solvent (e.g., isopropanol) and dry completely under vacuum or with a stream of nitrogen.

-

Record the initial mass and appearance of the coupon.

-

-

Sample Preparation:

-

Prepare a solution of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile or toluene) at a typical process concentration.

-

Establish a control sample: Place 10 mL of the solution into a sealed borosilicate glass vial.

-

Establish a test sample: Place 10 mL of the solution and the prepared material coupon into a second sealed borosilicate glass vial.

-

-

Incubation:

-

Store both vials under the intended process conditions (e.g., 40°C for 72 hours). Include agitation if it is part of the process.

-

-

Analysis:

-

Visual Inspection: After incubation, visually inspect the test coupon and solution for any changes (discoloration, corrosion, precipitation). Compare with the control.

-

Purity Analysis (HPLC): Analyze both the control and test solutions by High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Compare the peak area of the parent compound to quantify degradation.

-

Look for the appearance of new peaks, which may indicate degradation products (e.g., the elimination product).

-

-

Halide Ion Test (Ion Chromatography or Potentiometric Titration): Analyze the test solution for the presence of bromide ions (Br-). An increase in bromide concentration compared to a baseline reading indicates hydrolysis of the starting material.

-

-

Interpretation:

-

Compatible: No significant change in coupon appearance or mass; <1% degradation of the parent compound by HPLC; no significant increase in bromide ion concentration.

-

Incompatible: Visible corrosion or discoloration; >5% degradation of the parent compound; significant detection of bromide ions.

-

The workflow for this protocol is visualized below.

Caption: Experimental workflow for assessing the compatibility of a new material.

References

- This compound | 69638-06-8. (n.d.). Sigma-Aldrich.

- BNL Chemical Storage and Compatibility Information. (n.d.). New York University.

- 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. (n.d.). PubChem.

- Influence of Storage Conditions on Stability of Phenolic Compounds. (2020). PubMed Central.

- Synthetic Access to Aromatic α-Haloketones. (2020). PubMed Central.

- Chemical Compatibility Chart. (n.d.).

- Safety Data Sheet for 2-Bromo-4'-methoxyacetophenone. (2025). Fisher Scientific.

- Storage Effect on Phenolic Compounds and Antioxidant Activity. (2022). MDPI.

- Hydrobromic acid corrosion data. (n.d.). Alleima.

- Phenol Fact Sheet. (n.d.). UC Berkeley EH&S.

- Alpha Halogenation of Aldehydes and Ketones. (n.d.). Fiveable.

- Halogenated Organic Compounds. (n.d.). CAMEO Chemicals, NOAA.

- Alpha Halogenation of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition.

- Safety Data Sheet for 4'-Bromoacetophenone. (2024). Aldrich.

- This compound Safety Data. (n.d.). BLDpharm.

Sources

- 1. fiveable.me [fiveable.me]

- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract [mdpi.com]

- 5. ehs.berkeley.edu [ehs.berkeley.edu]

- 6. nyu.edu [nyu.edu]

- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vumc.org [vumc.org]

- 9. industrialspec.com [industrialspec.com]

- 10. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Hydrobromic acid — Alleima [alleima.com]

- 12. 69638-06-8|this compound|BLD Pharm [bldpharm.com]

- 13. fishersci.com [fishersci.com]

- 14. beta.lakeland.edu [beta.lakeland.edu]

"2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" key intermediates in synthesis

Technical Whitepaper: Strategic Synthesis and Application of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

-Bromination Protocols for Acetovanillone DerivativesPart 1: Executive Summary & Strategic Disconnects

This compound (CAS: 10323-99-6), often referred to as

However, its synthesis presents a classic chemoselectivity paradox in organic chemistry. The starting material, acetovanillone (4'-hydroxy-3'-methoxyacetophenone), contains a highly activated aromatic ring due to the electron-donating phenolic (-OH) and methoxy (-OMe) groups.

The Core Technical Challenge:

Standard electrophilic bromination (using elemental

-

Path A (Undesired): Ring bromination

5-bromoacetovanillone. -

Path B (Target): Side-chain bromination

This guide details two self-validating protocols designed to suppress Path A and maximize Path B, utilizing kinetic control and specific brominating agents.

Part 2: Mechanistic Pathways & Selectivity

To control the reaction, one must understand the competing mechanisms. The desired pathway requires the formation of an enol or enolate intermediate, whereas the undesired pathway proceeds through direct attack on the

Diagram 1: Chemoselectivity Decision Tree

Figure 1: Mechanistic divergence. Acid catalysis and specific reagents (

Part 3: Optimized Experimental Protocols

Method A: The Heterogeneous Copper(II) Bromide Route (High Selectivity)

Best for: High purity requirements where ring bromination must be <1%.

Principle:

Reagents:

-

Acetovanillone (1.0 eq)

-

Copper(II) Bromide (

) (2.0 eq) -

Solvent: Ethyl Acetate (EtOAc) / Chloroform (

) (1:1 v/v)

Protocol:

-

Charge: In a 3-neck round-bottom flask equipped with a reflux condenser, dissolve Acetovanillone (10 mmol) in a 1:1 mixture of EtOAc/CHCl3 (50 mL).

-

Addition: Add finely powdered

(20 mmol) to the solution. The system will be a heterogeneous green/black suspension. -

Reflux: Heat the mixture to vigorous reflux (

C).-

Observation: As the reaction proceeds, the dark green

will convert to white/off-white -

Time: Typically 3–5 hours.[1] Monitor by TLC (Hexane/EtOAc 7:3).

-

-

Filtration: Cool to room temperature. Filter off the white

byproduct through a Celite pad. -

Workup: Wash the filtrate with cold water (

mL) to remove copper salts. Dry organic layer over -

Isolation: Evaporate solvent under reduced pressure. The crude solid can be recrystallized from benzene or ethanol/hexane.

Critical Control Point: Ensure

Method B: The NBS/p-TsOH Route (Green & Scalable)

Best for: Large scale synthesis where heavy metal waste (

Principle: p-Toluenesulfonic acid (p-TsOH) catalyzes the enolization of the ketone. N-Bromosuccinimide (NBS) provides a controlled source of bromine that reacts faster with the enol than the aromatic ring.

Reagents:

-

Acetovanillone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

-

Solvent: Acetonitrile (

) or Methanol (

Protocol:

-

Solvation: Dissolve Acetovanillone (10 mmol) and p-TsOH (1 mmol) in Acetonitrile (40 mL).

-

Activation: Stir at room temperature for 15 minutes to establish the keto-enol equilibrium.

-

Bromination: Add NBS (10.5 mmol) portion-wise over 20 minutes.

-

Note: Exothermic reaction. Maintain temperature

C to prevent polybromination.

-

-

Quench: Stir for 1–2 hours. Quench with saturated sodium thiosulfate solution (to remove trace

). -

Extraction: Evaporate acetonitrile. Extract residue with Dichloromethane (DCM).

-

Purification: Wash with water and brine. Recrystallize from Ethanol.

Part 4: Data Summary & Comparison

| Parameter | Method A ( | Method B (NBS/TsOH) | Direct |

| Selectivity ( | > 98:2 | ~ 90:10 | ~ 60:40 |

| Yield | 85–92% | 75–85% | 40–50% |

| Reaction Time | 3–5 Hours (Reflux) | 1–2 Hours (RT) | < 1 Hour |

| Purification | Filtration + Evaporation | Extraction + Recrystallization | Column Chromatography Required |

| Key Advantage | Highest Purity | Metal-Free / Scalable | Cheap Reagents |

Part 5: Downstream Utility (Workflow)

Once synthesized, this intermediate is a versatile electrophile. The bromine atom is easily displaced by nucleophiles (amines, thiols).

Diagram 2: Application Workflow

Figure 2: Synthetic utility. The alpha-bromo ketone serves as a gateway to three major classes of bioactive compounds.

Part 6: Safety & Handling (Lachrymator Warning)

-

Hazard:

-Haloketones are potent lachrymators (tear agents). They alkylate cysteine residues in TRPA1 ion channels, causing intense pain and tearing. -

Engineering Controls: All weighing and reactions must be performed in a functioning fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to destroy active bromide residues before removal from the hood.

References

-

King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[2][3] The Journal of Organic Chemistry, 29(12), 3459–3461. Link

-

Paul, V., Sudalai, A., et al. (2003). Regioselective bromination of activated aromatic substrates with N-bromosuccinimide. Tetrahedron Letters, 35(38), 7055-7057. Link

-